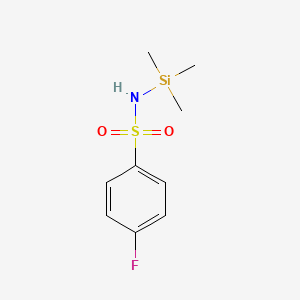
4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE
Cat. No. B8685336
Key on ui cas rn:
138937-37-8
M. Wt: 247.36 g/mol
InChI Key: ZGZQJSWQPRWQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05068379
Procedure details


A glass reactor equipped with a stirrer, reflux condenser and gas inlet was charged with solid 4-fluorobenzenesulfonyl chloride (0.250 mol, 49.65 g). Hexamethyldisilazane (0.263 mol, 56.6 ml) was added to the reactor and the mixture was gradually heated with stirring to a temperature of 115° C., at which time it became clear. The mixture was then heated at the boiling point for 21 hours. Analysis of the mixture by 1H NMR indicated that the reaction was about 50% complete. Volatile materials were then removed by heating at a temperature of 65° C. under reduced pressure to yield a brown liquid which was distilled to remove unreacted sulfonyl chloride. The residue was redistilled under a pressure of 0.03 mm. Hg. The fraction collected from 40° to 97° C. was analyzed by 1H NMR and was found to contain the N-mono- and N,N-bis(trimethylsilyl)sulfonamides in a 1:1 molar ratio. Using the same analytical technique a second fraction collected within the range from 97° and 122° C. was found to contain the N-mono- and N,N-bis(trimethylsilyl)sulfonamides in a 8.5:1 molar ratio. The second fraction was used as the starting material (3c) for the subsequent reaction.


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:12][Si:13]([CH3:20])([CH3:19])[NH:14][Si](C)(C)C>>[CH3:12][Si:13]([CH3:20])([CH3:19])[NH:14][S:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)(=[O:10])=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
49.65 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)S(=O)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
56.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring to a temperature of 115° C., at which time it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A glass reactor equipped with a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser and gas inlet
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was gradually heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated at the boiling point for 21 hours
|
|
Duration
|
21 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Volatile materials were then removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating at a temperature of 65° C. under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a brown liquid which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove unreacted sulfonyl chloride
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was redistilled under a pressure of 0.03 mm. Hg
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The fraction collected from 40° to 97° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected within the range from 97° and 122° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The second fraction was used as the starting material (3c) for the subsequent reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C[Si](NS(=O)(=O)C1=CC=C(C=C1)F)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
